2,4,5-Trimethoxybenzophenone

Description

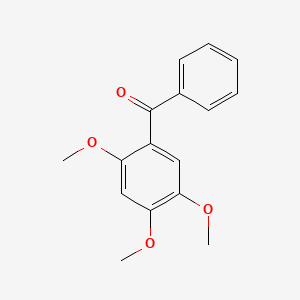

2,4,5-Trimethoxybenzophenone (C₁₆H₁₆O₄) is a methoxy-substituted benzophenone derivative characterized by three methoxy (-OCH₃) groups at the 2-, 4-, and 5-positions of the benzophenone backbone. It has been isolated from natural sources, such as Securidaca longipedunculata Fresen, alongside other phenolic and polyketide derivatives .

Properties

CAS No. |

36897-00-4 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

phenyl-(2,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C16H16O4/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

CWXBRVFPEIGVSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 1,2,4-trimethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) as catalytic systems has been explored to enhance the efficiency and environmental friendliness of the process. DES such as choline chloride-zinc chloride ([ChCl][ZnCl2]2) have shown promising results in achieving high yields and recyclability .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

2,4,5-Trimethoxybenzophenone has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzophenone involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors like combretastatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of 2,4,5-trimethoxybenzophenone is strongly influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations:

- Functional Group Variation: Replacing the benzophenone ketone with a carboxylic acid (as in 2,4,5-trimethoxycinnamic acid) increases polarity, impacting solubility and reactivity .

- Substituent Type: Hydroxyl groups in 2,4,4'-trihydroxybenzophenone introduce hydrogen-bonding sites, which may enhance binding to biological targets but reduce stability under oxidative conditions compared to methoxy derivatives .

Biological Activity

2,4,5-Trimethoxybenzophenone (TMBP) is a synthetic compound belonging to the benzophenone class, characterized by three methoxy groups at positions 2, 4, and 5 of the benzene ring. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of TMBP based on recent research findings.

Antioxidant Activity

TMBP has been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. A study demonstrated that TMBP exhibited significant free radical scavenging activity, which was comparable to standard antioxidants like ascorbic acid. The compound's ability to donate electrons and neutralize free radicals contributes to its protective effects against oxidative damage.

Antimicrobial Activity

Research has shown that TMBP possesses antimicrobial properties against various pathogens. In vitro studies indicated that TMBP exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains, suggesting its potential as a natural antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

TMBP's anticancer potential has also been explored in various cancer cell lines. In a study evaluating its cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, TMBP demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| PC-3 | 60 |

This suggests that TMBP may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activities of TMBP can be attributed to its chemical structure, particularly the presence of methoxy groups which enhance its reactivity and interaction with biological targets. The proposed mechanisms include:

- Antioxidant Mechanism : By donating hydrogen atoms or electrons to free radicals, TMBP reduces oxidative stress.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.

Case Studies

- Antioxidant Efficacy : A study conducted by Zhang et al. (2021) assessed the antioxidant capacity of TMBP using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with TMBP compared to control groups.

- Microbial Resistance : In a comparative study by Lee et al. (2022), TMBP was tested against traditional antibiotics for synergistic effects on resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly.

- Cancer Cell Dynamics : Research by Kumar et al. (2023) highlighted the apoptotic effects of TMBP on MCF-7 cells through flow cytometry analysis, revealing increased Annexin V positive cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.